Medrogestone
Overview
Description
Medrogestone is a synthetic progestogen, also known as a progestin, which mimics the effects of the natural hormone progesterone. It is primarily used in menopausal hormone therapy and the treatment of gynecological disorders. This compound is known for its oral activity and has been used in various therapeutic applications since its introduction in the 1960s .
Mechanism of Action
Target of Action
Medrogestone is a progestogen , a type of molecule that binds and activates the progesterone receptor . These receptors are steroid hormones that play a crucial role in the regulation of the menstrual cycle, pregnancy, and embryogenesis .
Mode of Action
This compound interacts with its primary target, the progesterone receptor, by binding and activating it . This action may involve the suppression of gonadotropic hormones from the anterior portion of the pituitary gland and secondary suppression of testosterone . This compound presents structural similarities to testosterone, which allows it to compete for the androgen-receptor-protein receptor sites in prostatic cells .
Biochemical Pathways
This compound affects the hormonal pathways. It has been found to be an inhibitor of 3β-hydroxysteroid dehydrogenase/Δ 5-4 isomerase in vitro, preventing the conversion of pregnenolone to progesterone and 17α-hydroxypregnenolone to 17α-hydroxyprogesterone in rat testis preparations . This inhibition disrupts the biosynthesis of testosterone in vivo in rats .
Pharmacokinetics
It is known that this compound was created as a more potent and orally active option of progesterone . More research would be needed to provide a comprehensive outline of this compound’s ADME properties.
Result of Action
The molecular and cellular effects of this compound’s action translate into cytotoxic or antiproliferative effects . In pre-clinical trials, this compound was proven to have four times more progestational activity than progesterone . It was also able to maintain pregnancy and prevent ovulation in ovariectomized rats . Administration of this compound, alone or with premarin, prevented pregnancy, as well as it suppressed ovarian weight increase by nearly 100% of the tested individuals .
Biochemical Analysis
Biochemical Properties
Medrogestone is a progestin, or a synthetic progestogen, and hence is an agonist of the progesterone receptor . It has weak antiandrogenic, glucocorticoid, and antimineralocorticoid activity . Due to its progestogenic activity, this compound has antigonadotropic effects .
Cellular Effects
This compound has been found to have four times more progestational activity than progesterone . It was also able to maintain pregnancy and prevent ovulation in ovariectomized rats . Administration of this compound, alone or with premarin, prevented pregnancy, as well as it suppressed ovarian weight increase by nearly 100% of the tested individuals .
Molecular Mechanism
This compound acts by binding and activating the progesterone receptor . Its action may involve the suppression of gonadotropic hormones from the anterior portion of the pituitary gland and secondary suppression of testosterone . This compound presents structural similarities to testosterone which allows it to compete for the androgen-receptor-protein receptor sites in prostatic cells .
Temporal Effects in Laboratory Settings
The elimination half-life of this compound is 35–36 hours . This suggests that the effects of this compound can be observed over a significant period of time in laboratory settings.
Metabolic Pathways
This compound is metabolized in the liver through hydroxylation . It is largely bound (90%) to albumin, and to only small extents to corticosteroid-binding globulin (3%) and sex hormone-binding globulin (2%) .
Transport and Distribution
This compound is taken orally and has a nearly 100% bioavailability . This suggests that it is well-absorbed and distributed within the body.
Subcellular Localization
As a progestin, it is likely to be found in the cytoplasm where it can bind to progesterone receptors and exert its effects .
Preparation Methods
Medrogestone can be synthesized through several methods. One common method involves the heterogeneously palladium-catalyzed isomerization of 17α-methyl-6-methylenepregn-4-ene-3,20-dione . Another method includes the acid-catalyzed elimination of water from 5α,6β-dihydroxy-6α-17α-dimethylpregnan-3,20-dione . Industrial production methods often involve the use of catalytic amounts of phosphorus oxychloride and an alkali metal acetate .
Chemical Reactions Analysis
Medrogestone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the ketone groups in this compound.
Substitution: Substitution reactions can occur at various positions on the steroid backbone. Common reagents used in these reactions include palladium catalysts, phosphorus oxychloride, and boron trifluoride etherate.
Scientific Research Applications
Medrogestone has been extensively studied for its applications in:
Chemistry: Used as a reference compound in steroid chemistry research.
Biology: Investigated for its effects on hormone receptors and cellular pathways.
Medicine: Used in hormone replacement therapy, treatment of endometrial cancer, and management of gynecological disorders
Industry: Employed in the production of pharmaceutical formulations.
Comparison with Similar Compounds
Medrogestone is similar to other synthetic progestogens such as medroxyprogesterone acetate and norethisterone. it is unique in its oral activity and specific binding affinity to the progesterone receptor . Unlike some other progestogens, this compound has weak antiandrogenic, glucocorticoid, and antimineralocorticoid activity . Similar compounds include:
- Medroxyprogesterone acetate
- Norethisterone
- Levonorgestrel
- Dydrogesterone
This compound’s unique properties make it a valuable compound in both clinical and research settings.
Properties
IUPAC Name |
17-acetyl-6,10,13,17-tetramethyl-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32O2/c1-14-12-17-18(21(3)9-6-16(25)13-20(14)21)7-11-23(5)19(17)8-10-22(23,4)15(2)24/h12-13,17-19H,6-11H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCFSGRMEEXUOSS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2C(CCC3(C2CCC3(C)C(=O)C)C)C4(C1=CC(=O)CC4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
977-79-7 | |
Record name | Metrogestone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123018 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.